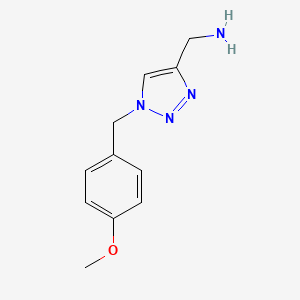
(1-(4-Methoxybenzyl)-1H-1,2,3-triazol-4-YL)methanamine
Overview
Description
(1-(4-Methoxybenzyl)-1H-1,2,3-triazol-4-YL)methanamine is a chemical compound that belongs to the class of triazole-containing compounds. It is widely used in scientific research due to its unique chemical properties and potential applications. In
Scientific Research Applications
Synthesis and Structural Characterization
- The compound has been synthesized through multi-step reactions, starting from 4-methoxyaniline. Structural characterization is typically performed using spectral and elemental analyses (Thomas, Adhikari, & Shetty, 2010).
Antimicrobial Activities
- A series of derivatives of (1-(4-Methoxybenzyl)-1H-1,2,3-triazol-4-yl)methanamine demonstrated moderate to very good antibacterial and antifungal activities against pathogenic strains, showing potential as antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).
Enzymatic Inhibition
- Some synthesized compounds derived from the chemical structure have been screened for their lipase and α-glucosidase inhibition, showing significant potential in inhibiting these enzymes (Bekircan, Ülker, & Menteşe, 2015).
Antibacterial and Antifungal Activities
- The compound and its derivatives have been evaluated for antibacterial and antifungal activities, showing effectiveness against several strains of bacteria and fungi, indicating its potential as a broad-spectrum antimicrobial agent (Vo, 2020).
Potential in Alzheimer's Disease Treatment
- Certain derivatives of the compound have been found to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential for development into therapeutic agents for conditions like Alzheimer's disease (Najafi et al., 2017).
Anticancer Properties
- New derivatives of the compound have been synthesized and evaluated for their anticancer activities against a panel of 60 cell lines derived from various cancer types, indicating its potential use in cancer treatment (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Mechanism of Action
Biochemical Pathways
Without specific information on the compound’s targets and mode of action, it’s challenging to accurately summarize the biochemical pathways that (1-(4-Methoxybenzyl)-1H-1,2,3-triazol-4-YL)methanamine might affect .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (1-(4-Methoxybenzyl)-1H-1,2,3-triazol-4-YL)methanamine are currently unknown
properties
IUPAC Name |
[1-[(4-methoxyphenyl)methyl]triazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-16-11-4-2-9(3-5-11)7-15-8-10(6-12)13-14-15/h2-5,8H,6-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNSMHCNLZQLPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(N=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(4-Methoxybenzyl)-1H-1,2,3-triazol-4-YL)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Oxaspiro[5.5]undecan-9-one](/img/structure/B1429127.png)
![7-Benzyl-1,7-diazaspiro[4.5]decane](/img/structure/B1429128.png)
![Acetamide, N-[2-[(1S)-1-(3,4-dihydroxyphenyl)-2-(methylsulfonyl)ethyl]-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]-](/img/structure/B1429129.png)
![Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B1429130.png)

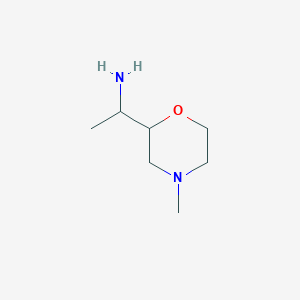
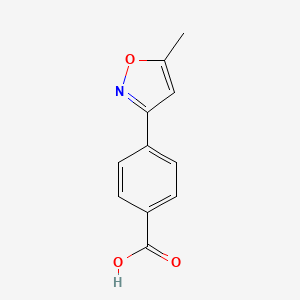
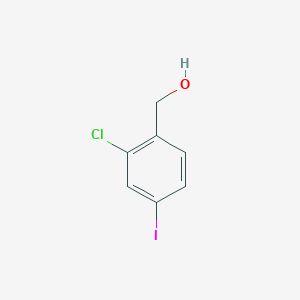

![7-oxo-6H,7H-thieno[2,3-c]pyridine-4-carbonitrile](/img/structure/B1429144.png)
![1,4-Diazabicyclo[3.2.2]non-4-yl[5-[3-(trifluoromethyl)phenyl]-2-furanyl]methanone hydrochloride](/img/structure/B1429145.png)

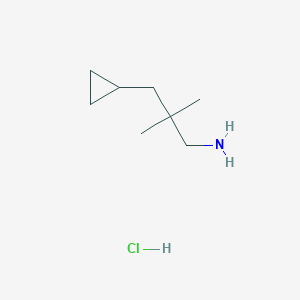
![5-(Trifluoromethyl)-1H-pyrazolo[3,4-C]pyridine](/img/structure/B1429148.png)